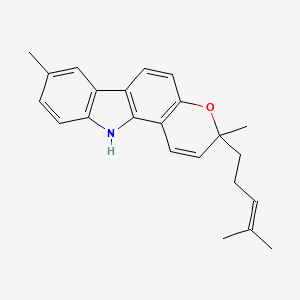

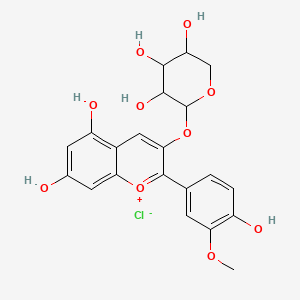

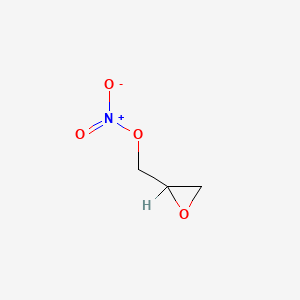

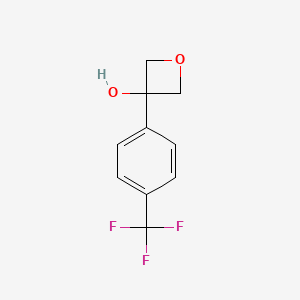

![molecular formula C7H10O B3028758 3-Oxatricyclo[3.2.1.02,4]octane CAS No. 3146-39-2](/img/structure/B3028758.png)

3-Oxatricyclo[3.2.1.02,4]octane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Oxatricyclo[3.2.1.02,4]octane can be synthesized through several methods. One common approach involves the epoxidation of norbornene using peracids such as m-chloroperbenzoic acid (m-CPBA) . The reaction typically occurs under mild conditions, yielding the desired epoxide.

Industrial Production Methods

Industrial production of this compound often involves the same epoxidation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using standard techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

3-Oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed to open the epoxide ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols .

Applications De Recherche Scientifique

3-Oxatricyclo[3.2.1.02,4]octane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.

Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 3-Oxatricyclo[3.2.1.02,4]octane exerts its effects involves the reactivity of the epoxide ring. The strained ring system is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions . The molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Epoxynorbornane: Another epoxide derivative of norbornene with similar reactivity.

8-Oxabicyclo[3.2.1]octane: A related compound with a different ring structure but similar chemical properties.

Uniqueness

3-Oxatricyclo[3.2.1.02,4]octane is unique due to its specific ring structure and the presence of an ether oxygen atom, which imparts distinct reactivity and properties compared to other similar compounds .

Propriétés

IUPAC Name |

3-oxatricyclo[3.2.1.02,4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNNZOOGWXZCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871884 | |

| Record name | exo-2,3-Epoxynorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278-74-0, 3146-39-2 | |

| Record name | 3-Oxatricyclo[3.2.1.02,4]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxatricyclo(3.2.1.02,4)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbornane, 2,3-epoxy-, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Norbornene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | exo-Norbornene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | exo-2,3-Epoxynorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-2,3-epoxynorbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-oxatricyclo[3.2.1.02,4]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The introduction of the epoxy group in norbornane leads to significant alterations in bond lengths and valence angles compared to the parent molecule. This structural distortion is primarily due to the strain induced by the three-membered epoxy ring. These findings are supported by quantum chemical calculations and were experimentally determined using rotational spectroscopy. []

ANone: The molecular formula of 2,3-epoxynorbornane is C7H10O. Its molecular weight is 110.15 g/mol.

A: Detailed NMR analysis, including 1H, 13C, 14N, and 17O NMR, as well as two-dimensional COSY experiments, have been used to confirm the structure of 2,3-epoxynorbornane derivatives. These studies, in conjunction with comparisons to oxygen analogs and computational analysis of vicinal coupling constants using MMX software, provide valuable insights into the structural features of these compounds. [] Additionally, 13C NMR has been specifically employed to differentiate between stereoisomers of bicyclo[2.2.1]hept-5-ene and 3-oxatricyclo[3.2.1.02,4]octane derivatives. []

A: 2,3-Epoxynorbornane can undergo ring-opening polymerization. For instance, it has been successfully polymerized using triphenylmethyl hexafluoroarsenate as an initiator. The resulting polymers exhibit low viscosity and glass transition temperatures. Notably, the polymerization process can be influenced by temperature, with lower temperatures leading to the formation of products with a higher proportion of low molecular weight components. []

A: Yes, 2,3-epoxynorbornane can be copolymerized with other monomers like tetrahydrofuran. These copolymerization reactions, typically initiated by triphenylmethyl hexafluoroarsenate, yield products with varying properties depending on the reaction conditions. Characterization techniques like infrared and nuclear magnetic resonance (NMR) spectroscopy, gel-permeation chromatography (GPC), viscometry, and differential scanning calorimetry are employed to analyze the resulting copolymers. []

A: The stereochemistry of 2,3-epoxynorbornane significantly influences its reactivity. For example, the endo and exo isomers of 2,3-epoxynorbornane-6-carbonitrile exhibit distinct behaviors when reduced with lithium aluminum hydride. The endo isomer yields exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane, while the exo isomer forms this compound-exo-6-methylamine. These differing reactivities are attributed to the varying steric environments and electronic properties of the isomers. []

A: The reduction of 5,6-dimethylidene-exo-2,3-epoxynorbornane (a derivative of 2,3-epoxynorbornane) with LiAlH4 in tetrahydrofuran (THF) proceeds slowly, ultimately producing a mixture of alcohols. The product distribution is highly dependent on the initial concentration of LiAlH4. Lower concentrations favor the formation of the tricyclic alcohol 6-methyl-5-methylidene-anti-3-nortricyclanol. In contrast, higher LiAlH4 concentrations lead to increased yields of 5,6-dimethylidene-exo-2-norbornanol and 2,3-dimethylidene-anti-7-norbornanol. These findings offer insights into the mechanistic pathways involved in these reductions. [, ]

A: 2,3-Epoxynorbornane plays a crucial role as a co-activator in the ring-opening metathesis polymerization of bicyclo[2.2.2]oct-2-ene. Specifically, it is used in conjunction with a catalyst system consisting of (mesitylene)W(CO)3/EtAlCl2/Me4Sn and a trace of norbornene. This polymerization reaction results in a polymer with a substantial proportion of cis double bonds (32%), suggesting a degree of blockiness in the cis/trans double bond distribution. []

A: Studies using 2,3-epoxynorbornane have provided valuable insights into the behavior of zinc bisphenoxide catalysts, particularly in the context of epoxide ring-opening reactions. The isolation and characterization of the stable complex Zn(O-2,6-(t)Bu2C6H3)2 x (exo-2,3-epoxynorbornane)2 demonstrate that the lack of reactivity of certain epoxides, such as α-pinene oxide and exo-2,3-epoxynorbornane, towards copolymerization with carbon dioxide in the presence of these catalysts is not due to limitations in epoxide-metal binding. []

A: Yes, a novel bifunctional epoxide monomer, 3-oxatricyclo[3.2.1.02,4]-octyl-6-methyl this compound-6-carboxylate (OTMOTC), has been synthesized utilizing 2,3-epoxynorbornane as a key building block. This monomer shows promise for applications in UV-curable powder coatings due to its favorable photocurable properties and suitable melting point. The synthetic route to OTMOTC is notably straightforward and utilizes readily available starting materials. []

A: In contrast to singlet oxygen, the reaction of triplet oxygen with 2-phenylnorbornene generates different products, including endo-2-phenyl-exo-2,3-epoxynorbornane. The yield of this epoxide can be enhanced by conducting the reaction in protic solvents. This reaction, along with the formation of other products like 3-formylcyclopentyl phenyl ketone and a trimer of exo-2,3-epidioxy-endo-2-phenylnorbornane, offers further understanding of the reaction mechanisms associated with triplet oxygen and norbornene derivatives. []

A: Gold(III) oxo complexes, stabilized by bidentate ligands like 6-substituted-2,2’-bipyridines, have demonstrated promising reactivity in oxygen atom transfer reactions to olefins. These complexes have been employed in the study of styrene oxygenation, leading to the isolation and structural characterization of an unprecedented gold(I) olefin complex and various oxygenated styrene derivatives. Further investigations utilizing cyclic alkenes like norbornene have provided evidence for the involvement of oxametallacyclic intermediates in these reactions. []

A: The isolation and characterization of the oxaauracyclobutane [Au(bipyMe)(κ2‐O,C‐2‐oxynorbornyl)][PF6] from the reaction of a gold(III) oxo complex with norbornene represents a significant finding. This discovery provides strong evidence for the intermediacy of oxametallacycles in oxygen atom transfer reactions mediated by gold complexes. Further reactions of this auraoxetane with excess norbornene yield the corresponding gold(I) olefin complex and exo-2,3-epoxynorbornane, supporting the proposed reaction mechanism involving an eliminative reduction pathway. []

A: Structural and spectroscopic studies of gold(I) alkene complexes, such as [Au(bipyR)(η2-alkene)][PF6] and [Au2(bipyR)2(μ−η2,η2-dialkene)][PF6]2, offer valuable information about the nature of metal-olefin bonding. These studies, corroborated by theoretical calculations at the hybrid-DFT level, suggest a significant contribution from π-back-donation to the overall gold-olefin bond strength. Such findings are crucial for the development of new and improved gold catalysts for various organic transformations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

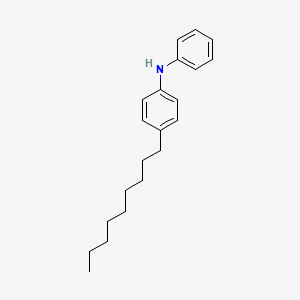

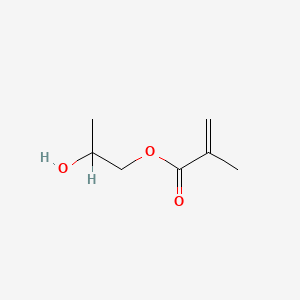

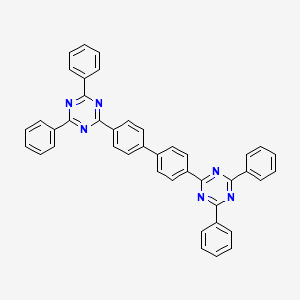

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)